molecular formula C27H22ClN3O3S B2838310 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one CAS No. 1114878-52-2

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2838310
CAS No.: 1114878-52-2
M. Wt: 504
InChI Key: VHMWYTDUISRZKT-UHFFFAOYSA-N
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Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents and controlled temperatures.

    Introduction of the Quinazolinone Core: This step may involve the condensation of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxazole ring to an oxazoline.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
  • **2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-6-5-7-20(28)14-19)16-35-27-30-23-9-4-3-8-22(23)26(32)31(27)15-18-10-12-21(33-2)13-11-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMWYTDUISRZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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